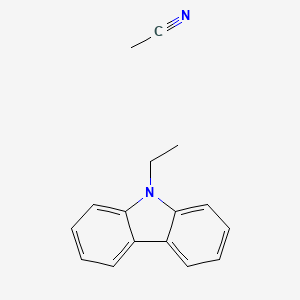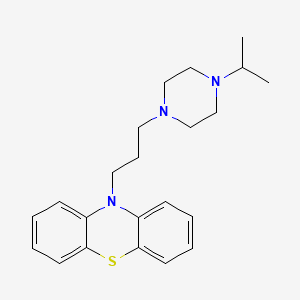
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is an organotin compound that features a trimethylstannyl group attached to a pent-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate typically involves the reaction of 4-methyl-3-pentenoic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin reagents and maintaining stringent safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in Stille coupling reactions.
Major Products Formed
Substitution Reactions: Various substituted pent-2-enoates.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Aryl or vinyl-substituted pent-2-enoates.
Applications De Recherche Scientifique
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Materials Science:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate involves the interaction of the trimethylstannyl group with various molecular targets. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular pathways and targets depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methyl-2-pentenoate: Lacks the trimethylstannyl group, making it less reactive in certain types of reactions.
4-Methyl-3-penten-2-one: Contains a ketone group instead of an ester, leading to different reactivity and applications.
Uniqueness
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and enables its use in specialized synthetic applications, particularly in cross-coupling reactions.
Propriétés
Numéro CAS |
103533-29-5 |
|---|---|
Formule moléculaire |
C10H20O2Sn |
Poids moléculaire |
290.97 g/mol |
Nom IUPAC |
methyl 4-methyl-3-trimethylstannylpent-2-enoate |
InChI |
InChI=1S/C7H11O2.3CH3.Sn/c1-6(2)4-5-7(8)9-3;;;;/h5-6H,1-3H3;3*1H3; |
Clé InChI |
LSCAQWBFPJWXNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CC(=O)OC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



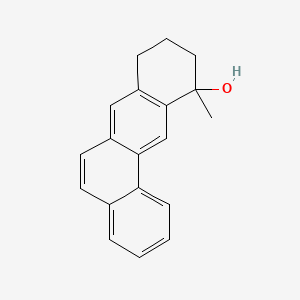
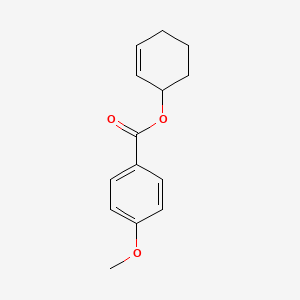
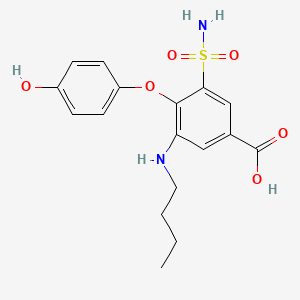
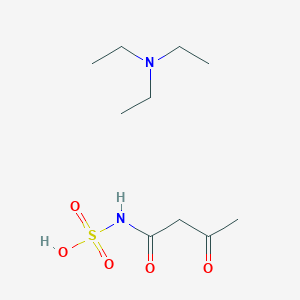
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
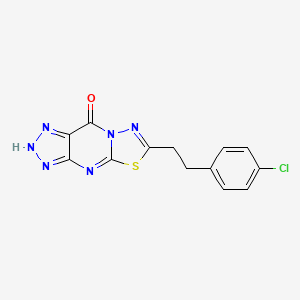


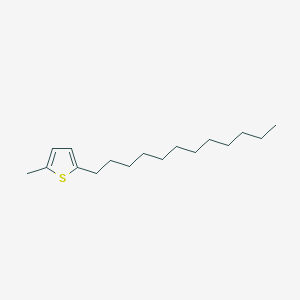
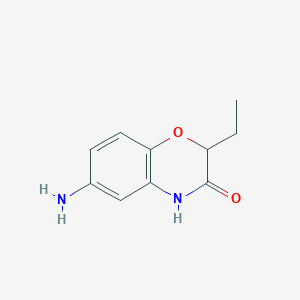
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
